5-Bromo-2-nitrobenzaldehyde
Overview
Description
Synthesis Analysis
Several methods have been described for the synthesis of 5-Bromo-2-nitrobenzaldehyde and related compounds. A notable approach involves the regioselective bromination of nitrobenzaldehydes to produce the desired bromo-nitrobenzaldehyde derivatives. Another method includes the reaction of phenyllithium with dibromo-nitrobenzene derivatives, showcasing a pathway to synthesize the compound with high regioselectivity (Voss & Gerlach, 1989).
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-nitrobenzaldehyde and its derivatives has been elucidated through various spectroscopic methods, including FT-IR, FT-Raman, NMR, and X-ray diffraction. These studies provide insights into the compound's geometrical parameters, electronic properties, and the influence of bromine substitution on the molecular structure. The analysis shows that the bromine atom significantly affects the electronic properties and reactivity of the molecule (Balachandran, Santhi, & Karpagam, 2013).
Chemical Reactions and Properties
Research on 5-Bromo-2-nitrobenzaldehyde has also focused on its chemical reactions, highlighting its reactivity in various chemical syntheses. The compound participates in palladium-catalyzed reactions, facilitating the synthesis of heterocyclic compounds. Additionally, its behavior in condensation reactions and its role as a precursor in the synthesis of complex molecules have been documented (Cho et al., 2004).
Scientific Research Applications
In a study by Knapkiewicz et al. (2012), 2-isopropoxy-5-nitrobenzaldehyde, a key building block for nitro-substituted Hoveyda-Grubbs metathesis catalysts, was effectively produced through continuous flow chemistry, demonstrating a productivity of 13 g/h (Knapkiewicz et al., 2012).
Delatour et al. (2003) developed a method to prepare carbon-13-labeled 2-nitrobenzaldehyde derivatives of nitrofuran metabolites. These derivatives serve as internal standards for quantifying trace levels of nitrofuran residues in foods of animal origin (Delatour et al., 2003).
Zulfiqar et al. (2020) synthesized 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol using the green grinding method. This compound is a potential urease inhibitor with antioxidant potential, applicable in medicine and agriculture (Zulfiqar et al., 2020).
Voss and Gerlach (1989) demonstrated the regioselective bromine/lithium exchange in 2,5-dibromo-1-nitrobenzene, facilitating the synthesis of 4-bromo-2-nitrobenzaldehyde and 6,6′-dibromoindigo. This method provides easy access to Tyrian purple (Voss & Gerlach, 1989).
A study by Xu et al. (2014) presents a one-pot stereoselective synthesis of 2-aminobenzylidene derivatives from readily available 5-nitro/cyano-activated 2-halobenzaldehydes, active methylidene compounds, and secondary cycloamines, offering high stereoselectivity and yields (Xu et al., 2014).
Balachandran et al. (2013) conducted spectroscopic studies on 5-bromo-2-methoxybenzaldehyde, identifying the most stable conformer and analyzing its electronic properties (Balachandran et al., 2013).
Hu et al. (2003) used the Friedländer approach to incorporate 6-bromoquinoline into novel chelating ligands, yielding 6-alkynyl derivatives with high emission quantum yield, which could be useful in photophysical studies (Hu et al., 2003).
Galbavy et al. (2010) explored the use of 2-Nitrobenzaldehyde as a chemical actinometer for solution and ice photochemistry, providing a reliable and photochemically sensitive tool for these studies (Galbavy et al., 2010).
Safety And Hazards
5-Bromo-2-nitrobenzaldehyde is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
5-bromo-2-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRVBZVJVRHSNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174267 | |
Record name | Benzaldehyde, 5-bromo-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-nitrobenzaldehyde | |
CAS RN |
20357-20-4 | |
Record name | 5-Bromo-2-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20357-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 5-bromo-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020357204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-2-nitrobenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107452 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 5-bromo-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.